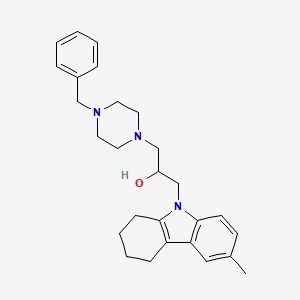![molecular formula C22H22N2O4 B15026473 ethyl 4-{[(3-propanoyl-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B15026473.png)
ethyl 4-{[(3-propanoyl-1H-indol-1-yl)acetyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-[2-(3-PROPANOYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-(3-PROPANOYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. One common method involves the acylation of indole derivatives followed by coupling with benzoic acid derivatives. The reaction conditions often include the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent and dimethylformamide (DMF) as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 4-[2-(3-PROPANOYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of substituted indole derivatives .
Wissenschaftliche Forschungsanwendungen
ETHYL 4-[2-(3-PROPANOYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ETHYL 4-[2-(3-PROPANOYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting or activating specific signaling pathways, leading to the desired biological outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ETHYL 1H-INDOLE-3-CARBOXYLATE: Another indole derivative with similar structural features.
N-[2-(1H-INDOL-3-YL)ETHYL]-2-(4-ISOBUTYLPHENYL)PROPANAMIDE: Shares the indole moiety and has comparable biological activities.
Uniqueness
ETHYL 4-[2-(3-PROPANOYL-1H-INDOL-1-YL)ACETAMIDO]BENZOATE is unique due to its specific substitution pattern and the presence of both indole and benzoate moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C22H22N2O4 |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
ethyl 4-[[2-(3-propanoylindol-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C22H22N2O4/c1-3-20(25)18-13-24(19-8-6-5-7-17(18)19)14-21(26)23-16-11-9-15(10-12-16)22(27)28-4-2/h5-13H,3-4,14H2,1-2H3,(H,23,26) |
InChI-Schlüssel |
PZPIKWGEXKXNGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-butyl-N-ethyl-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B15026391.png)
![3-methyl-N-(2-methylphenyl)-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15026392.png)
![2-Ethoxy-4-[(4E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-YL)imino]-4H-chromen-2-YL]phenol](/img/structure/B15026395.png)
![N,N-diethyl-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15026397.png)
![ethyl 2-{3,9-dioxo-1-[3-(prop-2-en-1-yloxy)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15026400.png)
![5-(3-Bromophenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione](/img/structure/B15026414.png)
![N-(4-methylphenyl)-2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]acetamide](/img/structure/B15026422.png)
![methyl (2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B15026423.png)
![5-(4-bromophenyl)-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B15026430.png)
![ethyl (2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B15026435.png)
![N-[(4-ethoxyphenyl)sulfonyl]-2-methyl-N-(2-oxo-1,3-benzoxathiol-5-yl)benzamide](/img/structure/B15026446.png)
![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B15026451.png)
![N-(4-hydroxyphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B15026458.png)

